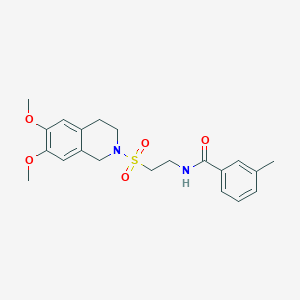
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a unique organic compound characterized by its intricate structure. This compound is notable for its complex isoquinoline core, appended with various functional groups that confer a wide range of chemical and biological activities.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines . Compounds of this class are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinolines often interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many 1,2,3,4-tetrahydroisoquinolines are known to interact with dopaminergic and serotonergic systems in the brain .
Pharmacokinetics
Many 1,2,3,4-tetrahydroisoquinolines are known to have good bioavailability and can cross the blood-brain barrier .
Result of action
Many 1,2,3,4-tetrahydroisoquinolines have neuroprotective effects and can modulate neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:
Automated synthesis equipment to control reaction parameters precisely.
The use of high-purity reagents to minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)
Major Products Formed
Quinone derivatives: from oxidation
Hydrogenated isoquinoline derivatives: from reduction
Aminated or thiolated derivatives: from substitution
Scientific Research Applications
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide finds applications in several fields:
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a precursor in the development of new organic materials.
Biology:
Employed in the study of isoquinoline alkaloids, which have significant biological activities.
Acts as a probe to study enzyme activities.
Medicine:
Potential therapeutic agent due to its bioactive isoquinoline core.
Studied for its anti-cancer and anti-inflammatory properties.
Industry:
Utilized in the manufacturing of dyes and pigments.
Serves as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Berberine: Known for its antibacterial and anti-inflammatory effects.
Noscapine: Used as a cough suppressant and investigated for anti-cancer properties.
Unique Features
The compound's unique sulfonyl group enhances its solubility and bioavailability.
Its specific molecular arrangement allows for selective targeting of enzymes and receptors.
Compared to similar compounds, N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide offers a unique blend of chemical stability and biological activity, making it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNYYUOSSULMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)
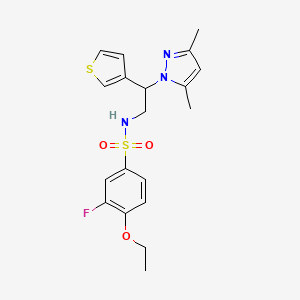
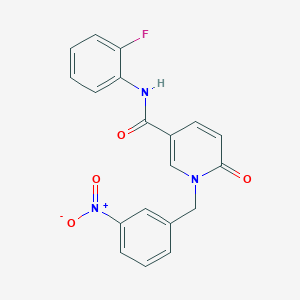
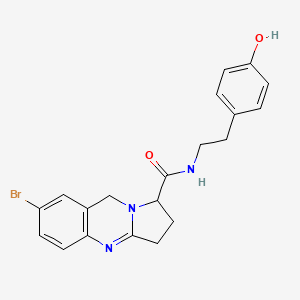
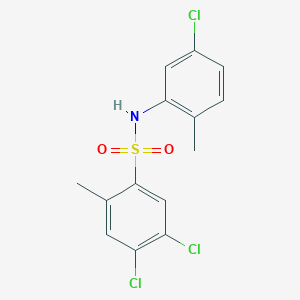
![4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)
![N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2680663.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)](/img/structure/B2680671.png)
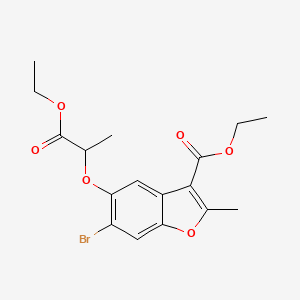
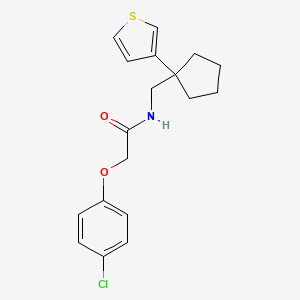
![1-(2-methoxypyridin-4-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-one](/img/structure/B2680677.png)
